molecular formula C13H15BrN4O B1396828 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine CAS No. 1228014-21-8

3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B1396828
CAS No.: 1228014-21-8
M. Wt: 323.19 g/mol
InChI Key: YQBWUEBSDRAFNZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine (CAS: 1228014-21-8) is a pyridine derivative featuring a bromo substituent at position 3, a methyl group at position 2, and a 1,2,4-triazole ring tethered to a tetrahydropyran (THP) group at position 4. Its molecular formula is C₁₃H₁₅BrN₄O, with a molecular weight of 323.20 g/mol . The THP group enhances solubility and metabolic stability, making it a candidate for pharmaceutical applications, particularly in anti-inflammatory drug synthesis .

Properties

IUPAC Name

3-bromo-2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-9-10(14)5-6-11(16-9)13-15-8-18(17-13)12-4-2-3-7-19-12/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBWUEBSDRAFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=NN(C=N2)C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that incorporates both pyridine and triazole moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrN₄O. The compound features:

  • A bromine atom at the 3-position of the pyridine ring.
  • A methyl group at the 2-position of the pyridine ring.
  • A triazole ring substituted with a tetrahydro-2H-pyran group.

This structural arrangement may confer various biological properties associated with both triazole and pyridine derivatives, which are known for their diverse pharmacological activities.

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that triazole derivatives often exhibit significant antifungal and antibacterial activities. For instance, studies on similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could also possess antimicrobial properties .

Anticancer Potential

The biological activity of triazole derivatives extends to anticancer effects. Various studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. For example, triazole-thione derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with significant cytotoxic effects . Given its structural similarity to these compounds, it is plausible that this compound may exhibit similar anticancer properties.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of compounds similar to this compound has been explored in various studies. Key findings include:

  • Substitution Patterns : The presence of electron-withdrawing groups often enhances biological activity.
  • Ring Modifications : Alterations in the triazole or pyridine rings can significantly affect potency and selectivity against biological targets .

Case Study 1: Antimicrobial Testing

A study evaluated related pyridine-triazole compounds for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with similar functional groups to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
Compound A8Effective against E. coli
Compound B16Effective against S. aureus
3-Bromo DerivativeTBDTBD

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines, a related compound demonstrated IC50 values indicating potent anticancer activity. The study suggested that structural features such as the presence of the tetrahydropyran group could enhance cellular uptake and interaction with cellular targets .

CompoundCell LineIC50 (µM)
Compound CMCF710
Compound DBel740215
3-Bromo DerivativeTBDTBD

Comparison with Similar Compounds

Structural Analogues

Structural analogs share the pyridine-triazole core but differ in substituents and appended moieties. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application Reference
Target Compound C₁₃H₁₅BrN₄O Bromo, methyl, THP-protected triazole Anti-inflammatory drug synthesis
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (Enantiomer I, 101) C₁₉H₂₀F₂N₆O Difluoromethyl pyridine, cyclopropyl-pyrrole Preclinical kinase inhibition studies
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine C₁₃H₉BrN₄O Bromo, imidazo[4,5-b]pyridine, propargyl group Anticancer candidate (in vitro screening)
3-Bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine C₃₀H₂₂BrN₇ Bromo, phenyl-imidazole, 1,2,3-triazole Anticancer activity (molecular docking)
3-Bromo-2-methyl-6-(1-(6-((tetrahydro-2H-pyran-2-yl)oxy)hexyl)-1H-1,2,4-triazol-3-yl)pyridine C₁₉H₂₆BrN₄O₂ Hexyloxy-THP linker, bromo, methyl High specificity in API synthesis
Key Structural Differences :
  • Substituent Diversity : The target compound’s THP group contrasts with analogs bearing cyclopropyl-pyrrole (101) or phenyl-imidazole moieties (2). These modifications influence lipophilicity and target binding .
  • Heterocycle Variations : Replacement of 1,2,4-triazole with 1,2,3-triazole () or imidazo[4,5-b]pyridine () alters electronic properties and steric bulk, impacting biological activity .

Physicochemical Properties

  • Solubility : The THP group in the target compound improves aqueous solubility (LogP = 1.8) compared to analogs with phenyl groups (LogP > 3.5) .
  • Metabolic Stability : THP protection reduces hepatic clearance (t₁/₂ = 4.2 h) versus unprotected triazoles (t₁/₂ = 1.5 h) .
Table 2: Key Research Data
Parameter Target Compound Analog 101 () Imidazo[4,5-b]pyridine ()
Molecular Weight (g/mol) 323.20 398.40 302.14
Purity (HPLC/SFC) >99% >99% 98%
Biological IC₅₀ Not reported 12 nM (kinase) 8.2 μM (HeLa cells)
Synthetic Yield 32–43% 36% 45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

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